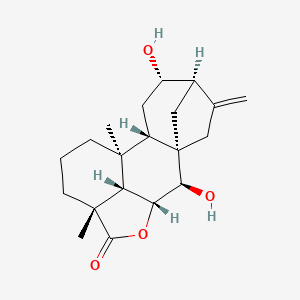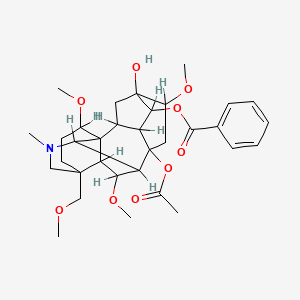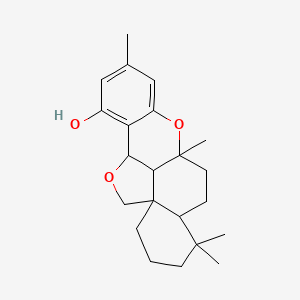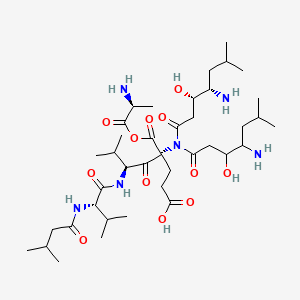
2-(4-氯苯基)苯并噻唑
描述
2-(4-Chlorophenyl)benzothiazole, also known as 2-(4-Chlorophenyl)benzothiazole, is a useful research compound. Its molecular formula is C13H8ClNS and its molecular weight is 245.73 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Chlorophenyl)benzothiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33160. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Chlorophenyl)benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌剂
一系列带有半碳酰胺和硫代半碳酰胺部分的取代苯并噻唑类化合物已被设计、合成并评估其抗菌活性 . 结果表明,这些化合物对革兰氏阳性菌和革兰氏阴性菌均具有强大的抗菌活性 . 这些化合物还显示出低细胞毒性,表明它们具有作为有效抗菌剂的潜力 .
抗炎剂
苯并噻唑衍生物因其抗炎特性而被研究 . 活性化合物 6-氯-N-(4-硝基苄基)苯并[d]噻唑-2-胺(化合物 B7)显着降低了 IL-6 和 TNF-α(两种关键的炎症因子)的活性 .
抗癌剂
相同的化合物 6-氯-N-(4-硝基苄基)苯并[d]噻唑-2-胺(化合物 B7)也显示出显着的抗癌特性 . 它抑制了 A431、A549 和 H1299 癌细胞的增殖并阻碍了细胞迁移 .
合成途径
苯并噻唑衍生物可以通过多种途径合成,包括重氮偶联、Knoevenagel 缩合、Biginelli 反应、分子杂交技术、微波辐射和一锅多组分反应 .
安全和危害
作用机制
Target of Action
Benzothiazole derivatives have been known to interact with various biological targets, including enzymes and receptors, depending on their structural modifications .
Mode of Action
Some benzothiazole derivatives have been reported to exhibit antimicrobial activity through membrane perturbation and intracellular interactions
Biochemical Pathways
Benzothiazole derivatives have been associated with the regulation of the mitochondrial apoptotic pathway, which is key in cell death and survival . The compound’s effect on these pathways could be influenced by its structural features and the nature of its targets.
Result of Action
Benzothiazole derivatives have been associated with various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects . The specific effects of 2-(4-Chlorophenyl)benzothiazole could depend on its targets and mode of action.
生化分析
Biochemical Properties
2-(4-Chlorophenyl)benzothiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to induce cytochrome P450IA1 in both human and mouse cell lines This interaction suggests that 2-(4-Chlorophenyl)benzothiazole can influence the metabolism of other compounds by modulating the activity of this enzyme
Cellular Effects
2-(4-Chlorophenyl)benzothiazole affects various types of cells and cellular processes. It has been reported to induce cytochrome P450IA1, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds . This induction can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. Furthermore, 2-(4-Chlorophenyl)benzothiazole has shown potential antitumor activity, making it a candidate for cancer research .
Molecular Mechanism
The molecular mechanism of 2-(4-Chlorophenyl)benzothiazole involves its interaction with specific biomolecules. It binds to cytochrome P450IA1, leading to its induction . This binding interaction may result in the activation or inhibition of other enzymes, depending on the cellular context. Additionally, 2-(4-Chlorophenyl)benzothiazole may influence gene expression by modulating transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Chlorophenyl)benzothiazole can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can induce cytochrome P450IA1 over a specific period, suggesting that its effects may be sustained or diminish over time . Long-term effects on cellular function, such as changes in gene expression or metabolic activity, have also been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(4-Chlorophenyl)benzothiazole vary with different dosages in animal models. At lower doses, it may induce cytochrome P450IA1 without causing significant toxicity . At higher doses, it can lead to adverse effects, including cytotoxicity and potential damage to tissues . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-(4-Chlorophenyl)benzothiazole is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450IA1, which plays a key role in its metabolism . This interaction can lead to the formation of metabolites that may have different biological activities. The compound’s metabolism can also affect metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
The transport and distribution of 2-(4-Chlorophenyl)benzothiazole within cells and tissues are crucial for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in certain tissues can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 2-(4-Chlorophenyl)benzothiazole can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-(4-chlorophenyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYFXQNOTPBYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211710 | |
| Record name | 2-(4'-Chlorophenyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6265-91-4 | |
| Record name | 2-(4'-Chlorophenyl)benzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6265-91-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4'-Chlorophenyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-CHLOROPHENYL)BENZOTHIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4-chlorophenyl)benzothiazole interact with its target and what are the downstream effects?
A1: CPBT interacts with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. [] This interaction leads to the induction of cytochrome P4501A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics, including polycyclic aromatic hydrocarbons. [] Interestingly, CPBT demonstrates a higher induction capacity for CYP1A1 activity compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a well-known AhR agonist. [] This suggests that CPBT may be a potent inducer of CYP1A1 and could potentially influence the metabolism of other compounds metabolized by this enzyme.
Q2: Does 2-(4-chlorophenyl)benzothiazole exhibit glucocorticoid activity?
A2: Research suggests that CPBT can potentiate cortisol-induced glucocorticoid receptor activity. [] This means that in the presence of cortisol, CPBT can enhance the activation of the glucocorticoid receptor. This finding highlights the potential for CPBT to interfere with glucocorticoid signaling pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














